molecular formula C8H10BNO4 B12509513 (6-(1,3-Dioxolan-2-yl)pyridin-2-yl)boronic acid

(6-(1,3-Dioxolan-2-yl)pyridin-2-yl)boronic acid

Cat. No.: B12509513
M. Wt: 194.98 g/mol
InChI Key: NNQLVPNQKNBJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(1,3-Dioxolan-2-yl)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1,3-Dioxolan-2-yl)pyridin-2-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-(1,3-Dioxolan-2-yl)pyridin-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

(6-(1,3-Dioxolan-2-yl)pyridin-2-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (6-(1,3-Dioxolan-2-yl)pyridin-2-yl)boronic acid depends on its specific application. In medicinal chemistry, for example, the boronic acid group can interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid: Similar structure but with the boronic acid group attached to the 3-position of the pyridine ring.

    (6-(1,3-Dioxolan-2-yl)pyridin-4-yl)boronic acid: Similar structure but with the boronic acid group attached to the 4-position of the pyridine ring.

    (6-(1,3-Dioxolan-2-yl)pyrimidin-2-yl)boronic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

(6-(1,3-Dioxolan-2-yl)pyridin-2-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the 2-position of the pyridine ring, which can influence its reactivity and interactions with other molecules. The presence of the dioxolane ring also adds to its uniqueness, potentially affecting its chemical properties and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

[6-(1,3-dioxolan-2-yl)pyridin-2-yl]boronic acid

InChI

InChI=1S/C8H10BNO4/c11-9(12)7-3-1-2-6(10-7)8-13-4-5-14-8/h1-3,8,11-12H,4-5H2

InChI Key

NNQLVPNQKNBJIO-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=CC=C1)C2OCCO2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.